# Managing adverse events of PF-07799933 in clinical trials

Author: BenchChem Technical Support Team. Date: December 2025



# Technical Support Center: PF-07799933 Clinical Trials

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse events associated with the investigational agent PF-07799933 in clinical trials.

## **Troubleshooting Guides**

This section offers practical advice in a question-and-answer format for managing specific treatment-emergent adverse events (TEAEs).

Issue: A trial participant receiving PF-07799933 monotherapy reports experiencing fatigue.

- Initial Assessment:
  - Grade the fatigue according to the Common Terminology Criteria for Adverse Events (CTCAE).
  - Rule out other potential causes of fatigue, such as disease progression, comorbidities, or concurrent medications.
  - Assess the impact of fatigue on the participant's daily activities.



- Management Strategies:
  - Mild to Moderate Fatigue (Grade 1-2):
    - Educate the participant on energy conservation techniques.
    - Encourage a balanced diet and adequate hydration.
    - Recommend moderate exercise as tolerated.
    - Consider a dose reduction of PF-07799933 if fatigue is persistent and impacts quality of life.
  - Severe Fatigue (Grade 3-4):
    - Interrupt PF-07799933 treatment until the fatigue improves to Grade 1 or baseline.
    - Evaluate for underlying contributing factors (e.g., anemia, hypothyroidism).
    - Upon resolution, consider restarting PF-07799933 at a reduced dose.

Issue: A participant reports blurred vision.

- Initial Assessment:
  - Determine the onset, duration, and severity of the blurred vision.
  - Perform a comprehensive ophthalmologic examination, including visual acuity testing, slitlamp examination, and fundoscopy, to rule out other ocular pathologies.
- Management Strategies:
  - Any Grade:
    - For any new or worsening visual symptoms, it is recommended to withhold PF-07799933 pending ophthalmologic evaluation.
    - If a drug-related cause is suspected, consider treatment interruption.



 Depending on the severity and etiology, a dose reduction or permanent discontinuation may be necessary.

Issue: A trial participant in the combination therapy arm (PF-07799933 + Binimetinib) develops an acneiform rash.

- Initial Assessment:
  - Grade the rash according to CTCAE.
  - Assess the affected body surface area and the presence of symptoms like pruritus or pain.
- Management Strategies:
  - Grade 1:
    - Topical therapies such as clindamycin or benzoyl peroxide may be considered.
    - Advise the use of emollients and sun protection.
  - Grade 2:
    - In addition to topical treatments, oral antibiotics (e.g., doxycycline) may be initiated.
  - Grade 3-4:
    - Interrupt treatment with both PF-07799933 and binimetinib.
    - Consider systemic corticosteroids for severe, widespread rashes.
    - Once the rash improves to Grade 1 or baseline, consider reintroducing the drugs at a lower dose.

# Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of PF-07799933?

A1: PF-07799933 is a selective, ATP-competitive small-molecule inhibitor of RAF kinases.[1] It targets BRAF Class I (V600 mutations), Class II (dimeric mutations), and Class III (loss-of-

### Troubleshooting & Optimization





function mutations) mutants.[1] By inhibiting these mutated BRAF proteins, PF-07799933 suppresses the RAF/MEK/ERK signaling pathway, which is often constitutively activated in various cancers, leading to tumor growth.[1] Its high selectivity for mutated BRAF is believed to contribute to a wider therapeutic safety index.[1] The compound is also designed to be brain-penetrant.[1]

Q2: What are the most common adverse events observed with PF-07799933 monotherapy?

A2: Based on a Phase 1 trial, the most common treatment-emergent adverse events (TEAEs) for PF-07799933 monotherapy (in ≥15% of patients) were fatigue, headache, blurred vision, and increased lipase.[2]

Q3: What are the most common adverse events with PF-07799933 in combination with binimetinib?

A3: In the same Phase 1 study, the most common TEAEs for PF-07799933 in combination with binimetinib were peripheral edema, acneiform rash, diarrhea, and fatigue.[2]

Q4: Has a Maximum Tolerated Dose (MTD) for PF-07799933 been established?

A4: As of the data cutoff from the reported Phase 1 trial, no dose-limiting toxicities (DLTs) were observed, and the MTD had not been reached for PF-07799933 as monotherapy or in combination.[2]

Q5: In which patient populations is PF-07799933 being studied?

A5: PF-07799933 is being evaluated in clinical trials for patients with advanced solid tumors that have a BRAF alteration.[3][4] This includes, but is not limited to, melanoma, non-small-cell lung cancer, thyroid cancer, glioma, and advanced colorectal cancer.[2][3] The trials are enrolling patients for whom available treatments are no longer effective.[3]

#### **Data Presentation**

Table 1: Treatment-Emergent Adverse Events (TEAEs) in ≥15% of Patients from a Phase 1 Trial of PF-07799933.[2]



| Adverse Event       | PF-07799933<br>Monotherapy<br>(Any Grade) | PF-07799933<br>Monotherapy<br>(Grade ≥3) | PF-07799933 +<br>Binimetinib<br>(Any Grade) | PF-07799933 +<br>Binimetinib<br>(Grade ≥3) |
|---------------------|-------------------------------------------|------------------------------------------|---------------------------------------------|--------------------------------------------|
| Fatigue             | 44%                                       | 0%                                       | 28%                                         | 0%                                         |
| Headache            | 28%                                       | 0%                                       | -                                           | -                                          |
| Vision Blurred      | 22%                                       | 6%                                       | -                                           | -                                          |
| Lipase Increased    | 16%                                       | 0%                                       | -                                           | -                                          |
| Peripheral<br>Edema | -                                         | -                                        | 33%                                         | 0%                                         |
| Acneiform Rash      | -                                         | -                                        | 28%                                         | 0%                                         |
| Diarrhea            | -                                         | -                                        | 28%                                         | 0%                                         |

Note: Data is based on the abstract "Phase 1 trial of PF-07799933 (ARRY-440), a next-generation BRAF inhibitor, for BRAF-mutant cancers" presented at AACR 2024. The combination therapy data specifically refers to the binimetinib combination.

## **Experimental Protocols**

Protocol: Investigating the Mechanism of PF-07799933-Associated Blurred Vision

- Objective: To determine the potential off-target effects of PF-07799933 on retinal pigment epithelial (RPE) cells, a potential cause of drug-induced retinopathy.
- Methodology:
  - Cell Culture:
    - Culture human RPE cell lines (e.g., ARPE-19) in standard conditions (DMEM/F-12 supplemented with 10% FBS and 1% penicillin-streptomycin).
  - Drug Treatment:



- Treat RPE cells with escalating concentrations of PF-07799933 (e.g., 0.1 μM, 1 μM, 10 μM) for 24, 48, and 72 hours. A vehicle control (DMSO) will be used.
- Cell Viability Assay:
  - Perform an MTS or MTT assay to assess cell viability and determine the IC50 of PF-07799933 in RPE cells.
- Western Blot Analysis:
  - Lyse the treated cells and perform Western blotting to analyze the expression and phosphorylation status of key proteins in the RAF/MEK/ERK pathway and other related signaling pathways that might be active in RPE cells.
- Functional Assays:
  - Transepithelial Electrical Resistance (TEER): Grow RPE cells on transwell inserts to form a monolayer. Measure TEER at different time points after drug treatment to assess the integrity of the RPE barrier.
  - Phagocytosis Assay: Evaluate the ability of RPE cells to phagocytose photoreceptor outer segments in the presence of PF-07799933.

### **Mandatory Visualization**





Click to download full resolution via product page

Caption: Mechanism of action of PF-07799933 in the RAF/MEK/ERK signaling pathway.





#### Click to download full resolution via product page

Caption: Experimental workflow for investigating PF-07799933-associated ocular toxicity.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. BRAFi | Pfizer Oncology Development Website [pfizeroncologydevelopment.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Clinical Trial for Melanoma, Non-Small-Cell Lung Cancer, Thyroid Cancer, Glioma and Advanced Colorectal Cancer (Part 1). | Pfizer [pfizerclinicaltrials.com]
- 4. Facebook [cancer.gov]
- To cite this document: BenchChem. [Managing adverse events of PF-07799933 in clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680068#managing-adverse-events-of-pf-07799933-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide





accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com